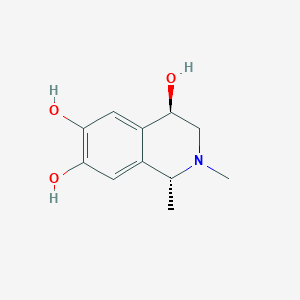
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is a chiral organic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique structure, which includes a tetrahydroisoquinoline core with three hydroxyl groups and two methyl groups. The stereochemistry of the compound, denoted by (1R,4R), indicates the specific spatial arrangement of its atoms, which is crucial for its biological activity and chemical reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The initial step involves the construction of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline structure.
Introduction of Hydroxyl Groups: The hydroxyl groups at positions 4, 6, and 7 are introduced through selective hydroxylation reactions. This can be achieved using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions.
Methylation: The methyl groups at positions 1 and 2 are introduced via methylation reactions using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and higher yields. Catalysts and reagents are chosen to minimize costs and environmental impact, ensuring sustainable production processes.
化学反応の分析
Types of Reactions
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to form different derivatives using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid (CH3COOH) or pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol (CH3OH).
Substitution: Thionyl chloride (SOCl2) in pyridine (C5H5N) or phosphorus tribromide (PBr3) in tetrahydrofuran (THF).
Major Products Formed
Oxidation: Formation of ketones or aldehydes at the hydroxyl positions.
Reduction: Formation of alcohols or amines depending on the specific reduction conditions.
Substitution: Formation of halides or other substituted derivatives.
科学的研究の応用
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and natural products.
Biology: Studied for its potential role in biochemical pathways and as a probe for understanding enzyme mechanisms.
Medicine: Investigated for its pharmacological properties, including potential neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
作用機序
The mechanism of action of (1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups and stereochemistry play a crucial role in its binding to enzymes and receptors. It may act as an inhibitor or activator of certain enzymes, modulating biochemical pathways and exerting its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use.
類似化合物との比較
Similar Compounds
(1R,4R)-Camphor: A chiral compound with a similar stereochemistry but different functional groups.
(1R,4R)-2,5-Diazabicyclo[2.2.1]heptane: Another chiral compound with a bicyclic structure and different functional groups.
(1R,4R)-4-Formylcyclohexanecarboxylic acid: A compound with similar stereochemistry but different functional groups.
Uniqueness
(1R,4R)-1,2-Dimethyl-1,2,3,4-tetrahydroisoquinoline-4,6,7-triol is unique due to its specific combination of hydroxyl groups and methyl groups on the tetrahydroisoquinoline core. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications in research and industry.
特性
分子式 |
C11H15NO3 |
|---|---|
分子量 |
209.24 g/mol |
IUPAC名 |
(1R,4R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-4,6,7-triol |
InChI |
InChI=1S/C11H15NO3/c1-6-7-3-9(13)10(14)4-8(7)11(15)5-12(6)2/h3-4,6,11,13-15H,5H2,1-2H3/t6-,11+/m1/s1 |
InChIキー |
GJZCADDNXVAAME-KBUNVGBDSA-N |
異性体SMILES |
C[C@@H]1C2=CC(=C(C=C2[C@H](CN1C)O)O)O |
正規SMILES |
CC1C2=CC(=C(C=C2C(CN1C)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2S)-2-Amino-2-(1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B12854086.png)
![Methyl 2-{1-[(6-fluoroquinolin-2-yl)methyl]piperidin-4-yl}acetate](/img/structure/B12854087.png)
![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)


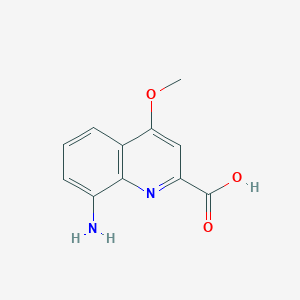
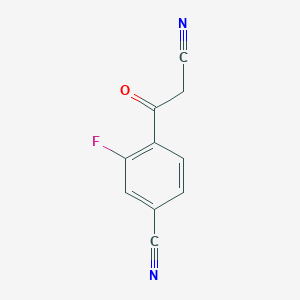
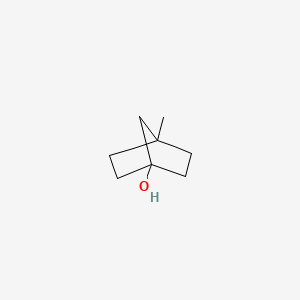
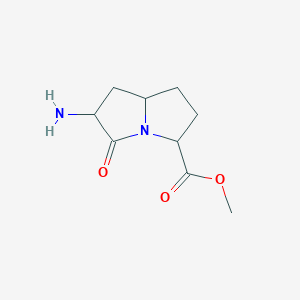
![Oxazolo[5,4-d]pyrimidine-5-methanamine](/img/structure/B12854123.png)
amine](/img/structure/B12854130.png)
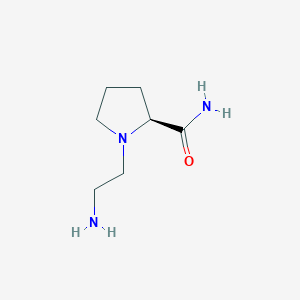
![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzylamine](/img/structure/B12854134.png)
